Superior Enzyme Affinity (Km) of Syringaldazine Over ABTS and DMP in Prokaryotic Laccases
In a head-to-head comparison using a recombinant laccase (CotA) from Bacillus licheniformis, syringaldazine (SGZ) demonstrated a substantially lower Michaelis-Menten constant (Km) than both ABTS and 2,6-DMP. The lower Km value for SGZ (4.3 µM) compared to ABTS (6.5 µM) and 2,6-DMP (56.7 µM) indicates that the enzyme reaches half-maximum velocity at a significantly lower substrate concentration, which is a hallmark of higher catalytic efficiency in many practical assay conditions where substrate availability may be limiting [1].
| Evidence Dimension | Michaelis-Menten constant (Km) |
|---|---|
| Target Compound Data | 4.3 ± 0.2 µM (syringaldazine, SGZ) |
| Comparator Or Baseline | ABTS: 6.5 ± 0.2 µM; 2,6-DMP: 56.7 ± 1.0 µM |
| Quantified Difference | SGZ Km is 34% lower than ABTS and 92% lower than 2,6-DMP. |
| Conditions | Recombinant CotA laccase from Bacillus licheniformis expressed in E. coli, at 25°C. |
Why This Matters
Procurement of syringaldazine is essential for assays requiring high sensitivity or operating under low substrate concentrations where ABTS or DMP may not yield a robust signal.
- [1] Koschorreck, K., et al. (2008). Cloning and characterization of a new laccase from Bacillus licheniformis catalyzing dimerization of phenolic acids. Applied Microbiology and Biotechnology, 79, 217-224. View Source
